molecular formula C17H15NO3S B14998450 (2Z)-2-(2,5-dimethoxybenzylidene)-2H-1,4-benzothiazin-3(4H)-one

(2Z)-2-(2,5-dimethoxybenzylidene)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14998450
M. Wt: 313.4 g/mol
InChI Key: OKTOAGOOTBTVQO-YBEGLDIGSA-N
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Description

(2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a complex organic compound with a unique structure that combines a benzothiazine ring with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-aminothiophenol, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or iodine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is being investigated for its potential therapeutic effects. Its unique structure allows it to target specific biological pathways, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 2,2-Dimethoxy-2-phenylacetophenone
  • Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide

Uniqueness

What sets (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE apart from similar compounds is its unique combination of a benzothiazine ring with a dimethoxyphenyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C17H15NO3S/c1-20-12-7-8-14(21-2)11(9-12)10-16-17(19)18-13-5-3-4-6-15(13)22-16/h3-10H,1-2H3,(H,18,19)/b16-10-

InChI Key

OKTOAGOOTBTVQO-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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